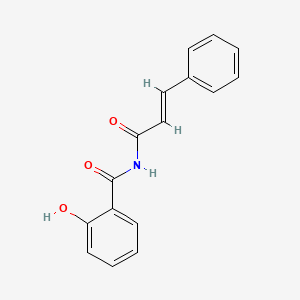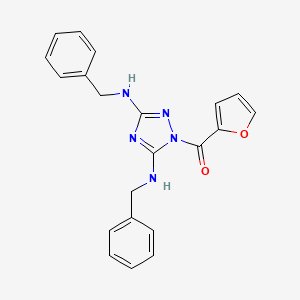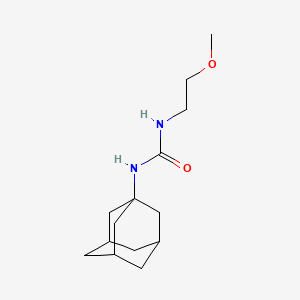
N-cinnamoyl-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cinnamoyl-2-hydroxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is prepared by the reaction of cinnamic acid and 2-hydroxybenzamide. This compound has been found to possess various biochemical and physiological effects, making it an interesting compound for further research.
Mécanisme D'action
The mechanism of action of N-cinnamoyl-2-hydroxybenzamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in the cells. It has been found to inhibit the NF-kB pathway, which is involved in inflammation and cancer development. It also activates the Nrf2 pathway, which is involved in the antioxidant defense system.
Biochemical and Physiological Effects:
N-cinnamoyl-2-hydroxybenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. It has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress. This compound has been found to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-cinnamoyl-2-hydroxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. It has been found to be stable under various conditions and can be stored for a long time. However, there are some limitations to its use in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on N-cinnamoyl-2-hydroxybenzamide. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Further research is also needed to understand its mechanism of action and optimize its synthesis method for better yield and purity.
Conclusion:
N-cinnamoyl-2-hydroxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to possess various biochemical and physiological effects, making it an interesting compound for further research. Its synthesis method has been optimized to obtain a high yield of the product with good purity. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-cinnamoyl-2-hydroxybenzamide involves the reaction of cinnamic acid and 2-hydroxybenzamide in the presence of a catalyst. The reaction is carried out in a solvent, and the product is obtained by purification using chromatography techniques. This synthesis method has been optimized to obtain a high yield of the product with good purity.
Applications De Recherche Scientifique
N-cinnamoyl-2-hydroxybenzamide has been found to have potential applications in various scientific fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-3-phenylprop-2-enoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14-9-5-4-8-13(14)16(20)17-15(19)11-10-12-6-2-1-3-7-12/h1-11,18H,(H,17,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJNIXGRPDHYCN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-hydroxy-N-[(2E)-3-phenylprop-2-enoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)


![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)

![methyl 2-{[({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)carbonyl]amino}benzoate](/img/structure/B4890072.png)

![ethyl [2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4890089.png)
![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)